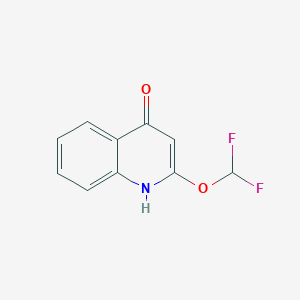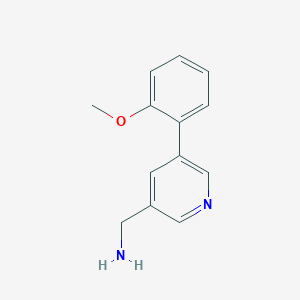
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O2 and a molecular weight of 215.08 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an aminoacetyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride typically involves the reaction of pyrrolidin-3-one with an aminoacetylating agent under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen heterocycle used in medicinal chemistry.
Pyrrolidin-2-one: A derivative with similar structural features but different chemical properties.
Prolinol: Another related compound with distinct biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique reactivity and biological properties .
Properties
Molecular Formula |
C6H12Cl2N2O2 |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
1-(2-aminoacetyl)pyrrolidin-3-one;dihydrochloride |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-3-6(10)8-2-1-5(9)4-8;;/h1-4,7H2;2*1H |
InChI Key |
MMLFSGXWMJKDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C(=O)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11892104.png)
![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)



![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)

![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)



